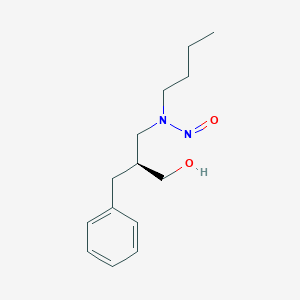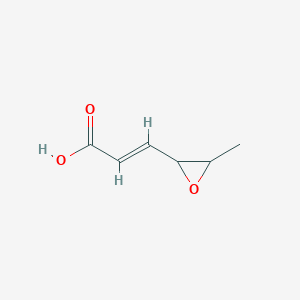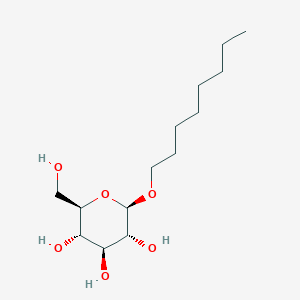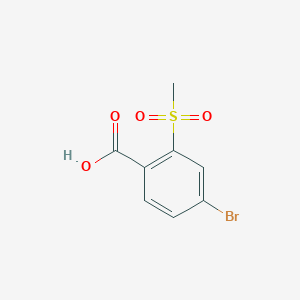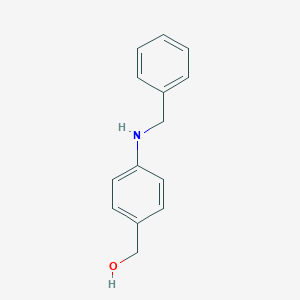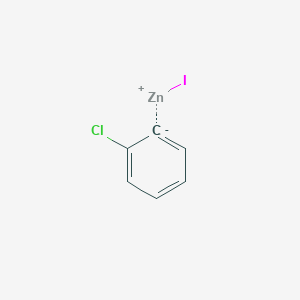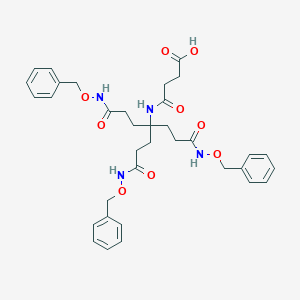
Trisuccin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisuccin is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Trisuccin is a tricarboxylic acid derivative that has three succinic acid molecules linked together. The unique structure of Trisuccin makes it an attractive candidate for scientific research, as it has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Trisuccin is not fully understood, but it is thought to be due to its ability to form stable complexes with various molecules. Trisuccin has been shown to form complexes with metal ions, amino acids, and other small molecules, which may contribute to its various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Trisuccin has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Trisuccin has also been shown to improve mitochondrial function, which may contribute to its potential use as a treatment for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trisuccin for lab experiments is its unique structure, which allows it to form stable complexes with various molecules. This makes it an attractive candidate for drug delivery systems and other applications where controlled release is desired. However, Trisuccin can be difficult to synthesize, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Trisuccin. One area of interest is the development of Trisuccin-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Trisuccin as a fertilizer to improve plant growth and yield. Additionally, further research is needed to fully understand the mechanism of action of Trisuccin and its potential applications in environmental science.
Métodos De Síntesis
Trisuccin can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing Trisuccin is through the reaction of succinic anhydride with sodium hydroxide. This reaction produces disodium succinate, which can then be reacted with succinic anhydride to produce Trisuccin.
Aplicaciones Científicas De Investigación
Trisuccin has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Trisuccin has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Trisuccin has also been studied for its potential use as a drug delivery system, as its unique structure allows it to encapsulate and release drugs in a controlled manner.
In agriculture, Trisuccin has been shown to improve plant growth and yield, making it a potential candidate for use as a fertilizer. Trisuccin has also been studied for its potential use in environmental science, as it has been shown to effectively remove heavy metals from contaminated soil and water.
Propiedades
Número CAS |
147219-26-9 |
|---|---|
Nombre del producto |
Trisuccin |
Fórmula molecular |
C35H42N4O9 |
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
4-[[1,7-dioxo-4-[3-oxo-3-(phenylmethoxyamino)propyl]-1,7-bis(phenylmethoxyamino)heptan-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H42N4O9/c40-30(16-17-34(44)45)36-35(21-18-31(41)37-46-24-27-10-4-1-5-11-27,22-19-32(42)38-47-25-28-12-6-2-7-13-28)23-20-33(43)39-48-26-29-14-8-3-9-15-29/h1-15H,16-26H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45) |
Clave InChI |
BFVFOJHFCINJSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |
Otros números CAS |
147219-26-9 |
Sinónimos |
N-(tris(2-((N-(benzyloxy)amino)carbonyl)ethyl)methyl)succinamic acid trisuccin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



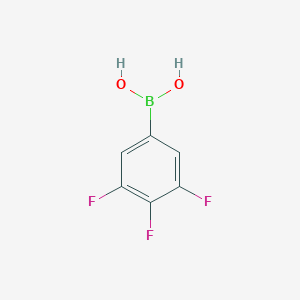
![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
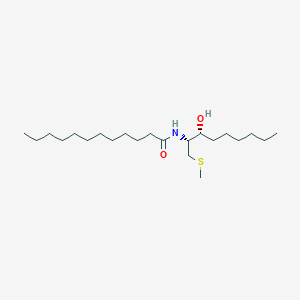
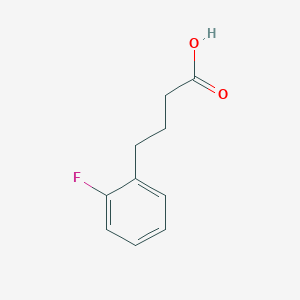
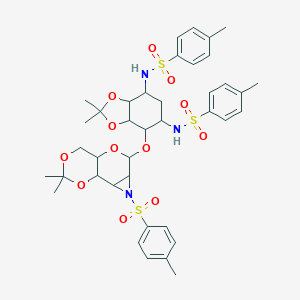
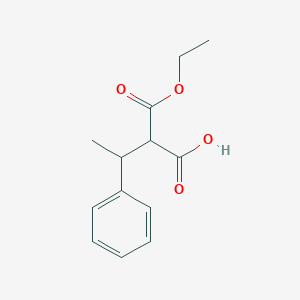
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
